2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid
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Overview
Description
2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid is an organic compound with a complex structure that includes a buta-2,3-dienoic acid backbone and a tetradecyloxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid typically involves multiple steps, including the formation of the buta-2,3-dienoic acid backbone and the attachment of the tetradecyloxyphenyl group. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interact with cellular membranes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid include:
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]buta-2,3-dienoic acid
- 2-Methyl-4-[4-(methoxy)phenyl]buta-2,3-dienoic acid
- 2-Methyl-4-[4-(ethoxy)phenyl]buta-2,3-dienoic acid
Uniqueness
The uniqueness of this compound lies in its tetradecyloxyphenyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may contribute to its specific biological and industrial uses.
Properties
CAS No. |
63290-19-7 |
---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
2-methyl-4-(4-tetradecyloxoniumylidenecyclohexa-2,5-dien-1-ylidene)but-2-enoate |
InChI |
InChI=1S/C25H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-21-28-24-19-17-23(18-20-24)16-15-22(2)25(26)27/h15-20H,3-14,21H2,1-2H3 |
InChI Key |
JTSVNARCJGOZFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[O+]=C1C=CC(=CC=C(C)C(=O)[O-])C=C1 |
Origin of Product |
United States |
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